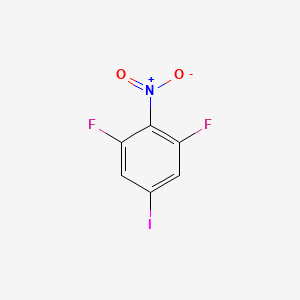

1,3-Difluoro-5-iodo-2-nitrobenzene

Descripción

1,3-Difluoro-5-iodo-2-nitrobenzene is a halogenated nitroaromatic compound characterized by a benzene ring substituted with two fluorine atoms (positions 1 and 3), an iodine atom (position 5), and a nitro group (position 2). Its molecular formula is C₆H₂F₂INO₂, with a molecular weight of approximately 283.9 g/mol. The nitro group and iodine atom confer distinct electronic and steric properties, making the compound valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals .

Key structural features include:

- Electron-withdrawing groups (EWGs): The nitro group deactivates the aromatic ring, directing electrophilic substitutions to specific positions.

Synthesis typically involves sequential halogenation and nitration steps.

Propiedades

IUPAC Name |

1,3-difluoro-5-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGVIIQPATYUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696768 | |

| Record name | 1,3-Difluoro-5-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147808-40-0 | |

| Record name | 1,3-Difluoro-5-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-5-iodo-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, halogenation, and fluorination of benzene derivatives. The typical synthetic route includes:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Halogenation: The nitrated benzene is then subjected to halogenation using iodine and a suitable catalyst to introduce the iodine atom.

Fluorination: Finally, the compound undergoes fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atoms.

Industrial Production Methods: In industrial settings, the production of 1,3-Difluoro-5-iodo-2-nitrobenzene involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Difluoro-5-iodo-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of 1,3-difluoro-5-iodo-2-aminobenzene.

Oxidation: Formation of various oxidized nitro derivatives.

Aplicaciones Científicas De Investigación

1,3-Difluoro-5-iodo-2-nitrobenzene is utilized in several scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1,3-Difluoro-5-iodo-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 1,3-Difluoro-5-iodo-2-nitrobenzene with analogous halogenated nitroaromatics, highlighting molecular properties, reactivity, and applications.

Data Table: Key Properties of Comparable Compounds

Actividad Biológica

1,3-Difluoro-5-iodo-2-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and therapy.

1,3-Difluoro-5-iodo-2-nitrobenzene has the molecular formula and is characterized by the presence of both fluorine and iodine atoms, which significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₂I |

| Molecular Weight | 232.99 g/mol |

| Melting Point | 50-52 °C |

| Boiling Point | 180 °C |

Synthesis

The synthesis of 1,3-difluoro-5-iodo-2-nitrobenzene typically involves the introduction of iodine into a fluorinated nitrobenzene framework through electrophilic aromatic substitution or nucleophilic substitution methods. Various synthetic routes have been explored, including:

- Electrophilic Aromatic Substitution : Utilizing iodine sources such as iodine monochloride (ICl) in the presence of a catalyst to introduce iodine onto the aromatic ring.

- Nucleophilic Substitution : Reacting 1,3-difluoro-2-nitrobenzene with iodide ions to achieve substitution at the desired position.

The biological activity of 1,3-difluoro-5-iodo-2-nitrobenzene is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of halogens enhances lipophilicity and alters the electronic properties of the compound, potentially influencing its binding affinity and selectivity toward biological macromolecules.

Case Studies

Recent studies have demonstrated that halogenated nitrobenzenes can act as ligands for transient receptor potential (TRP) channels, particularly TRPV1. For instance:

- TRPV1 Modulation : Research indicates that derivatives of 1,3-difluoro-5-iodo-2-nitrobenzene show significant agonistic activity towards TRPV1 receptors, which are involved in pain sensation and inflammatory responses. The potency of these compounds can be modulated by varying the halogen substituents on the aromatic ring .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving 1,3-difluoro-5-iodo-2-nitrobenzene and related compounds:

Applications in Medicinal Chemistry

The unique properties of 1,3-difluoro-5-iodo-2-nitrobenzene make it a candidate for various applications in medicinal chemistry:

- Antinociceptive Agents : Due to its activity on TRPV1, it may be explored for developing new pain relief medications.

- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth, warranting further investigation into their use as antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.